molecular formula C19H17F2N3O6 B12424008 24-Hydroxy Cabotegravir-d3

24-Hydroxy Cabotegravir-d3

Cat. No.: B12424008
M. Wt: 424.4 g/mol
InChI Key: CLWFOULZANATAV-HYCLGAAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Role of Stable Isotope Labeling in Drug Discovery and Development Research

Stable isotope labeling (SIL) is a powerful technique in which an atom in a drug molecule is replaced with its heavier, non-radioactive isotope. nih.govresearchgate.net Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). nih.gov This subtle change in mass does not significantly alter the chemical properties of the molecule but allows researchers to differentiate the labeled drug from its endogenous counterparts. mathewsopenaccess.com

The primary application of SIL in drug discovery is in metabolic and pharmacokinetic studies. nih.gov By using techniques like mass spectrometry, scientists can trace the labeled compound and its metabolites through the body, providing crucial data on how a drug is processed and eliminated. nih.gov Deuterium, in particular, is frequently used. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes slow down the metabolic processes at that specific site, a phenomenon known as the kinetic isotope effect. ijprajournal.com This can be leveraged to improve a drug's pharmacokinetic profile. medscape.com

Significance of Metabolite Characterization in Pharmaceutical Research

When a drug is metabolized, it is transformed into various other compounds known as metabolites. The identification and characterization of these metabolites are critical steps in drug development for several reasons. drugbank.com Metabolites can be pharmacologically active, contributing to the drug's therapeutic effect, or they can be toxic, leading to adverse effects. impactfactor.org Therefore, a thorough understanding of a drug's metabolic profile is essential to ensure its safety and efficacy. impactfactor.org

Regulatory agencies worldwide require comprehensive metabolite profiling for new drug applications. impactfactor.org This involves identifying all significant metabolites and assessing their potential pharmacological and toxicological activities. This process helps to de-risk drug candidates early in the development pipeline. drugbank.com

Overview of Cabotegravir (B606451) Biotransformation and the Specific Relevance of Hydroxylated Metabolites

Cabotegravir is an antiretroviral drug used for the treatment and prevention of HIV-1 infection. wikipedia.orgtandfonline.com It belongs to the class of drugs known as integrase strand transfer inhibitors. wikipedia.org The primary route of metabolism for Cabotegravir is glucuronidation, a phase II metabolic reaction. nih.govdrugbank.com This process is mainly carried out by the enzymes UGT1A1 and, to a lesser extent, UGT1A9, which attach a glucuronic acid moiety to the Cabotegravir molecule, forming an inactive metabolite (M1) that is then excreted. nih.govresearchgate.netdrugbank.com

While glucuronidation is the main metabolic pathway, the potential for other, minor metabolic pathways, such as oxidation leading to hydroxylated metabolites, is an important area of investigation in comprehensive drug metabolism studies. Hydroxylation, a phase I reaction typically mediated by cytochrome P450 (CYP) enzymes, is a common metabolic transformation for many drugs. Although major CYP-mediated metabolism of Cabotegravir is not expected, the formation of minor hydroxylated metabolites cannot be ruled out without thorough investigation. nih.gov The identification of such metabolites, like 24-Hydroxy Cabotegravir, would be crucial for a complete understanding of Cabotegravir's metabolic fate.

Academic Research Rationale and Scope for 24-Hydroxy Cabotegravir-d3 Investigations

The chemical compound this compound is a deuterated version of a potential hydroxylated metabolite of Cabotegravir. The primary and most critical application of this compound in academic and pharmaceutical research is as an internal standard for quantitative bioanalysis. nih.govnih.govnih.gov

In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentration of drugs and their metabolites in biological samples like blood or urine, an internal standard is essential for accuracy and precision. nih.govglobalresearchonline.net An ideal internal standard is a stable isotope-labeled version of the analyte of interest. nih.gov this compound serves this purpose perfectly for the quantification of 24-Hydroxy Cabotegravir. Because it is chemically identical to the non-deuterated metabolite, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished by the mass spectrometer. nih.gov This allows for precise correction for any sample loss during processing, leading to highly reliable and accurate measurement of the metabolite's concentration.

Therefore, the investigation and synthesis of this compound are driven by the need for robust analytical methods to study the complete metabolic profile of Cabotegravir. Should 24-Hydroxy Cabotegravir be identified as a human metabolite, its deuterated counterpart would be indispensable for pharmacokinetic studies to determine its concentration-time profile in the body.

Chemical Compound Data

Below are interactive data tables summarizing key information for the compounds discussed in this article.

Table 1: this compound

Property Value
Chemical Formula C₁₉H₁₄D₃F₂N₃O₆
PubChem CID 162641133 nih.gov

Table 2: Cabotegravir

Property Value
Chemical Formula C₁₉H₁₇F₂N₃O₅
PubChem CID 54713659 nih.gov
Primary Metabolism UGT1A1 and UGT1A9 glucuronidation nih.govdrugbank.com

An in-depth examination of the synthetic and analytical methodologies surrounding the isotopically labeled, hydroxylated metabolite of Cabotegravir, this compound, is presented. This compound is of significant interest as an internal standard for pharmacokinetic and drug metabolism studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17F2N3O6

Molecular Weight

424.4 g/mol

IUPAC Name

(3R,6S)-N-[(2,4-difluoro-3-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide

InChI

InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-5-10(15(25)17(27)14(23)19(29)24(8)12)18(28)22-4-9-2-3-11(20)16(26)13(9)21/h2-3,5,8,12,26-27H,4,6-7H2,1H3,(H,22,28)/t8-,12+/m0/s1/i1D3

InChI Key

CLWFOULZANATAV-HYCLGAAASA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O

Canonical SMILES

CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O

Origin of Product

United States

Advanced Analytical Techniques for 24 Hydroxy Cabotegravir D3 Quantification and Characterization in Research Matrices

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS stands as the cornerstone for the quantitative analysis of 24-Hydroxy Cabotegravir-d3 in complex biological samples due to its high sensitivity, selectivity, and specificity. The development of a reliable LC-MS/MS method requires meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Optimization of Chromatographic Separation for Metabolite Resolution in Complex Biological Samples

Effective chromatographic separation is critical to resolve this compound from its parent drug, Cabotegravir (B606451), other metabolites, and endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification. Reversed-phase ultra-high-performance liquid chromatography (UHPLC) is a commonly employed technique for the analysis of Cabotegravir and its metabolites. clearsynth.com

Key parameters for optimization include the choice of the stationary phase (column), mobile phase composition, gradient elution profile, and column temperature. A typical approach would involve screening various C18 and phenyl-hexyl columns of different particle sizes and dimensions to achieve optimal peak shape and resolution. The mobile phase often consists of an aqueous component with a pH modifier, such as formic acid or ammonium formate, and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to ensure the timely elution of all compounds of interest with good peak symmetry.

Table 1: Illustrative Chromatographic Conditions for the Analysis of Cabotegravir and its Metabolites

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes

Mass Spectrometric Parameter Optimization for Deuterated Compound Detection and Quantification

The use of tandem mass spectrometry, particularly with a triple quadrupole mass spectrometer, allows for highly selective and sensitive detection of this compound. Optimization of mass spectrometric parameters is achieved through direct infusion of a standard solution of the analyte into the mass spectrometer.

For quantitative analysis, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves the selection of a specific precursor ion (the molecular ion of this compound) in the first quadrupole, its fragmentation in the collision cell, and the detection of a specific product ion in the third quadrupole. The deuterium (B1214612) label in this compound results in a 3 Dalton mass shift compared to the non-deuterated metabolite, which is crucial for its use as an internal standard.

Optimization of parameters such as collision energy and cell exit potential is performed to maximize the signal intensity of the chosen MRM transition. The ion source parameters, including nebulizer gas, heater gas, and ion spray voltage, are also optimized to ensure efficient ionization of the analyte.

Application of this compound as an Internal Standard in Bioanalytical Assays

Deuterated compounds like this compound are considered the gold standard for use as internal standards in quantitative LC-MS/MS assays. clearsynth.com An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation behavior. splendidlab.com As this compound is structurally and chemically very similar to the non-deuterated 24-Hydroxy Cabotegravir, it is an excellent candidate for an internal standard in studies quantifying this metabolite. The mass difference due to the deuterium labeling allows for their simultaneous detection without mutual interference. The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of the bioanalytical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position and Structural Elucidation in Synthetic Research

While LC-MS/MS is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the unambiguous structural elucidation of novel compounds and for confirming the position of isotopic labels. In the context of this compound, NMR is essential during the synthesis process to verify the final structure and to confirm that the deuterium atoms have been incorporated at the intended positions.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, ¹H NMR would show the absence of signals at the positions where deuterium has been substituted. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between atoms and definitively establish the structure of the synthesized metabolite. Studies on Cabotegravir degradation products have successfully utilized NMR for structural determination, highlighting the technique's applicability in this context. researchgate.netnih.gov

Comprehensive Method Validation in In Vitro and Preclinical Biological Fluids (e.g., liver microsomes, animal plasma)

Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a comprehensive validation process to demonstrate its reliability. This validation is performed in the biological matrix of interest, such as liver microsomes or animal plasma. mdpi.comresearchgate.net The validation parameters are based on guidelines from regulatory agencies like the U.S. Food and Drug Administration (FDA).

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume.

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Matrix Effect: The alteration of the analyte's ionization due to the presence of co-eluting matrix components.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Linearity Correlation coefficient (r²) ≥ 0.99

Strategies for Enhanced Sensitivity and Selectivity in Metabolite Profiling

Metabolite profiling studies often require highly sensitive and selective methods to detect and identify low-abundance metabolites. Several strategies can be employed to enhance the performance of LC-MS/MS methods for the analysis of this compound and other metabolites.

Advanced Sample Preparation: Techniques such as solid-phase extraction (SPE) can be used to remove interfering matrix components and concentrate the analyte, leading to improved sensitivity and reduced matrix effects.

Micro- or Nano-LC: Utilizing liquid chromatography systems with lower flow rates and smaller column diameters can significantly increase sensitivity by reducing sample dilution and improving ionization efficiency.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, which can aid in the identification of unknown metabolites and improve selectivity in complex matrices.

Chemical Derivatization: In cases where a compound has poor ionization efficiency, chemical derivatization can be used to introduce a more readily ionizable group, thereby enhancing the MS signal.

By employing these advanced analytical techniques and strategies, researchers can confidently quantify and characterize this compound in various research matrices, contributing to a deeper understanding of the metabolism and disposition of Cabotegravir.

Biotransformation Pathways and Enzymatic Formation of 24 Hydroxy Cabotegravir Non Deuterated Analog Utilized with 24 Hydroxy Cabotegravir D3 As a Research Tool

In Vitro Metabolic Studies of Cabotegravir (B606451) to Elucidate Hydroxylation Pathways

In vitro systems are indispensable for identifying the enzymes and mechanisms involved in drug metabolism. These controlled environments allow researchers to pinpoint the specific contributions of various enzyme superfamilies to the biotransformation of Cabotegravir.

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are primary catalysts of Phase I oxidative reactions. mdpi.com Studies utilizing human liver microsomes (HLM) and cDNA-expressed P450 isozymes have identified that Cabotegravir undergoes mono-oxygenation to form hydroxylated metabolites. researchgate.net The CYP3A subfamily, particularly CYP3A4, plays a central role in this process. researchgate.netnih.gov

Research has shown the formation of at least two distinct mono-oxygenated metabolites of Cabotegravir. researchgate.net The production of the primary mono-oxygenated metabolite, M1, is catalyzed with the greatest abundance by CYP3A4, CYP3A5, and CYP2D6. The formation of the second metabolite, M2, is predominantly mediated by CYP3A4. researchgate.net This highlights the prominent role of the CYP3A system in the initial hydroxylation of the Cabotegravir scaffold.

Table 1: Cytochrome P450 Isoforms in Cabotegravir Oxidation

Metabolite Major Contributing P450 Isoforms
Mono-oxygenated Metabolite M1 CYP3A4, CYP3A5, CYP2D6
Mono-oxygenated Metabolite M2 CYP3A4

This table is based on findings from in vitro studies with recombinant P450 enzymes. researchgate.net

Following Phase I hydroxylation, the newly introduced hydroxyl group serves as a handle for Phase II conjugation reactions. mhmedical.com Uridine diphosphate-glucuronosyltransferases (UGTs) are key Phase II enzymes that catalyze the attachment of glucuronic acid to xenobiotics, significantly increasing their polarity. nih.govxenotech.com

While the primary metabolic pathway for the parent Cabotegravir is direct glucuronidation, primarily by UGT1A1 and to a lesser extent UGT1A9 researchgate.netnih.govnih.govresearchgate.net, the hydroxylated metabolites also undergo this process. In vitro investigations have detected a mono-oxy-Cabotegravir-glucuronide conjugate, with studies using recombinant UGTs identifying UGT2B7 as the enzyme responsible for its formation. researchgate.net This demonstrates a sequential metabolic process: initial P450-mediated hydroxylation followed by UGT-mediated glucuronidation of the hydroxylated intermediate.

Table 2: UGT Isoforms in Cabotegravir Glucuronidation

Substrate Major Contributing UGT Isoforms Metabolic Pathway
Cabotegravir (parent) UGT1A1, UGT1A9 Direct Conjugation
Mono-oxygenated Cabotegravir UGT2B7 Conjugation of Phase I Metabolite

This table summarizes the key UGT enzymes involved in both direct and sequential glucuronidation of Cabotegravir. researchgate.netresearchgate.netnih.gov

The identification of metabolic pathways relies heavily on the use of various in vitro tools. springernature.com Liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (some Phase II) enzymes, offer a more comprehensive metabolic picture than microsomes alone. nih.gov Human liver microsomes (HLMs) are a standard tool for studying CYP- and UGT-mediated reactions. mdpi.commdpi.com

Studies with HLMs have confirmed the formation of both hydroxylated and glucuronidated metabolites of Cabotegravir. researchgate.net Furthermore, research comparing microsomal preparations from different organs has shown that Cabotegravir glucuronidation is most efficiently formed in human liver microsomes (HLMs) and human kidney microsomes (HKMs) compared to human intestinal microsomes (HIMs). nih.gov Recombinant enzyme systems, which express a single specific enzyme (e.g., CYP3A4 or UGT1A1), are crucial for definitively identifying which isoforms are responsible for the formation of specific metabolites. researchgate.net These systems have been instrumental in pinpointing the specific CYP and UGT enzymes involved in Cabotegravir's biotransformation. researchgate.netnih.gov

Table 3: Kinetic Parameters of Cabotegravir Glucuronidation in Human Microsomes

Tissue Source Km (µM) Vmax (pmol/min/mg) In Vitro Clint (µL/min/mg)
Liver (HLM) 167 258 1.5
Kidney (HKM) 269 269 1.0
Intestine (HIM) 560 560 1.0

This table presents the kinetic parameters for Cabotegravir glucuronide formation, indicating the liver as a primary site of metabolism. nih.gov

Comparative Metabolic Profiles Across In Vitro and Ex Vivo Preclinical Biological Models

Extrapolating in vitro findings to predict in vivo outcomes requires correlation across different biological models. The metabolic profile of Cabotegravir has been shown to be consistent across various species. Studies using radiolabeled [¹⁴C]Cabotegravir have demonstrated that the primary metabolite in mice, rats, and monkeys is the same as in humans—the direct glucuronic acid conjugate (M1). researchgate.netnih.gov This consistency suggests that these preclinical animal models are relevant for studying the disposition of Cabotegravir. Following administration, the parent Cabotegravir is the major component found in plasma, while the glucuronide conjugate is the predominant metabolite found in urine and bile, a finding that holds true for humans as well as the animal models tested. nih.gov

Investigation of Isotope Effects on Metabolic Stability and Pathway Diversion with Deuterated Analogues

The use of stable isotope-labeled compounds, such as 24-Hydroxy Cabotegravir-d3, is a powerful technique in drug metabolism research. The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), at a known site of metabolism can significantly alter the rate of that metabolic reaction. This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov

The C-H bond is weaker than the C-D bond. Consequently, enzymes like cytochrome P450 find it more energetically difficult to break a C-D bond than a C-H bond. researchgate.net By strategically placing deuterium at a site of hydroxylation (a "metabolic soft spot"), the rate of oxidation at that position can be slowed down. nih.gov

In the context of Cabotegravir, a deuterated analog like this compound would be used as an internal standard in quantitative bioanalysis to accurately measure the concentration of the enzymatically formed 24-Hydroxy Cabotegravir. Furthermore, studying the metabolism of a Cabotegravir analog deuterated at the 24-position would allow researchers to:

Assess Metabolic Stability: A reduced rate of hydroxylation at the deuterated site would increase the metabolic stability of the molecule with respect to that specific pathway. nih.gov

Investigate Pathway Diversion: If the 24-hydroxylation pathway is significantly slowed by the KIE, metabolism may shift to other available sites on the molecule ("metabolic switching"). This provides valuable insight into alternative clearance pathways that might become more prominent if the primary pathway is inhibited.

Mechanistic Investigations into the Regioselectivity of Hydroxylation on the Cabotegravir Scaffold

The remarkable ability of CYP enzymes to catalyze the regio- and stereoselective hydroxylation of complex molecules is determined by the specific architecture of the enzyme's active site. nih.govfigshare.com The active site acts as a template, binding the substrate molecule in a preferred orientation that positions a specific C-H bond in close proximity to the highly reactive heme iron-oxo species. f1000research.com

For Cabotegravir, the regioselectivity of hydroxylation to form 24-Hydroxy Cabotegravir is governed by the interactions between the drug molecule and the amino acid residues lining the active site of the metabolizing enzyme, such as CYP3A4. researchgate.netfigshare.com The orientation that presents the 24-position to the catalytic center is favored due to a combination of factors, including steric fit and hydrophobic and electrostatic interactions. This precise positioning ensures that the hydrogen atom at the 24-position is the one abstracted during the catalytic cycle, leading to the formation of the specific hydroxylated metabolite. nih.gov While specific studies on the Cabotegravir-CYP3A4 binding orientation are not publicly detailed, the principles of P450-mediated catalysis provide a strong mechanistic basis for the observed regioselectivity. figshare.comscispace.com

Pharmacokinetic Investigations of 24 Hydroxy Cabotegravir D3 and Its Non Deuterated Counterpart in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies in animal models provide a comprehensive understanding of a drug's behavior in a whole-organism system, from its entry into the body to its eventual elimination.

Preclinical studies in mice, rats, and monkeys have been conducted to understand the distribution of cabotegravir (B606451). researchgate.netnih.gov Following administration, the absorbed dose is extensively metabolized and distributed. researchgate.net In a study with pregnant rats, cabotegravir was administered orally, and while no drug-related fetal malformations were observed, a minor decrease in fetal body weight was noted at high doses. nih.gov Another study in pregnant rabbits showed no drug-related fetal toxicities. nih.gov

In rats, a multimodal imaging approach was used to examine the biodistribution of a long-acting parenteral formulation of cabotegravir. researchgate.net This study found that the drug was primarily located within the depot site following intramuscular or subcutaneous administration, with evidence of uptake by macrophages. researchgate.net

The primary route of elimination for cabotegravir and its metabolites is through the feces. nih.gov In a human mass balance study using radiolabeled cabotegravir, approximately 58.5% of the administered dose was recovered in the feces, primarily as unchanged drug. nih.gov A smaller portion, about 26.8% of the dose, was recovered in the urine, predominantly as the glucuronide metabolite. nih.govnih.gov Unchanged cabotegravir was not detected in the urine. nih.gov

Both unchanged cabotegravir and its glucuronide metabolite have been found in bile, suggesting that biliary excretion is a key elimination pathway. nih.govnih.gov This biliary excretion may also contribute to enterohepatic recirculation, potentially influencing the drug's pharmacokinetic profile. nih.gov

Excretion RoutePercentage of Dose RecoveredForm of Drug
Feces~58.5%Unchanged Cabotegravir
Urine~26.8%Glucuronide Metabolite

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation of 24-Hydroxy Cabotegravir-d3: A Review of an Uncharted Domain

Despite a comprehensive review of scientific literature and databases, there is currently no publicly available information on the physiologically based pharmacokinetic (PBPK) modeling and simulation of this compound or its non-deuterated counterpart, 24-Hydroxy Cabotegravir, in preclinical models.

Extensive searches have been conducted to identify research pertaining to the PBPK modeling of these specific metabolites of Cabotegravir. However, the existing body of research focuses exclusively on the parent drug, Cabotegravir. While PBPK models for Cabotegravir are well-documented and have been utilized to predict its pharmacokinetic properties, drug-drug interactions, and performance in various populations, this level of investigation has not been extended to its metabolites, including the 24-hydroxy form.

The absence of data in this specific area means that key parameters required for building a PBPK model for this compound are not available. These parameters would include, but are not limited to:

Physicochemical properties: such as molecular weight, pKa, logP, and solubility, which are fundamental for predicting absorption and distribution.

In vitro metabolism data: including the enzymes responsible for its formation and any subsequent metabolism, as well as intrinsic clearance values.

Preclinical pharmacokinetic data: from in vivo animal studies that would be necessary to validate any developed PBPK model.

Without such foundational data, any attempt to construct a PBPK model for this compound would be purely speculative and lack the scientific validity required for meaningful prediction and extrapolation.

Therefore, the detailed research findings and data tables requested for the article on the PBPK modeling of this compound cannot be provided at this time. Further preclinical research focusing specifically on the pharmacokinetics and metabolism of Cabotegravir's metabolites is necessary before such modeling and simulation studies can be undertaken.

Applications of 24 Hydroxy Cabotegravir D3 in Pharmaceutical Research and Development

Utilization as a Certified Reference Standard for Non-Deuterated 24-Hydroxy Cabotegravir (B606451) Quantification

In analytical chemistry, particularly in bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard for accurate quantification of drug metabolites in complex biological matrices like plasma, urine, or tissue homogenates. 24-Hydroxy Cabotegravir-d3 is ideally suited for this purpose, serving as a certified reference standard for the precise measurement of its non-deuterated (protium) analogue, 24-Hydroxy Cabotegravir.

The methodology, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the principle that the deuterated standard behaves nearly identically to the analyte during sample preparation, extraction, and chromatographic separation. nih.gov Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. Because the two compounds co-elute but have different mass-to-charge (m/z) ratios, the mass spectrometer can measure them independently. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, effectively correcting for matrix effects and variations in extraction recovery and instrument response. nih.govnih.gov This ensures high accuracy and precision, which is essential for pharmacokinetic and metabolic profiling. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantification using this compound

This table demonstrates typical parameters that would be established during the development of a bioanalytical method. The distinct m/z transitions for the analyte and the stable isotope-labeled standard prevent analytical interference.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
24-Hydroxy Cabotegravir422.1251.125
This compound (Internal Standard)425.1254.125

Role as a Tracer in Mechanistic Drug Metabolism and Disposition Studies

Isotopically labeled compounds are powerful tracers for elucidating the complex pathways of drug metabolism and disposition (Absorption, Distribution, Metabolism, and Excretion - ADME). musechem.comchemicalsknowledgehub.com this compound can be used in specialized in vitro and preclinical in vivo studies to trace the metabolic fate of the 24-hydroxy metabolite itself.

For instance, after introducing this compound into a system (such as human liver microsomes or an animal model), researchers can track its subsequent biotransformation. By analyzing samples with mass spectrometry and searching for the characteristic mass shift of the deuterium (B1214612) label, scientists can unequivocally identify further metabolites derived from 24-Hydroxy Cabotegravir. This helps to build a complete picture of the metabolic cascade, distinguishing the downstream products of a specific metabolite from the pool of other drug-related material. This technique is crucial for understanding if a primary metabolite is a terminal product or an intermediate in a more complex metabolic chain. researchgate.net

While the primary metabolic pathway for the parent drug, Cabotegravir, is glucuronidation via UGT1A1 and UGT1A9 enzymes nih.govdrugbank.com, the use of tracers can help investigate secondary or minor pathways, such as oxidation, which may become more relevant under specific conditions or in certain patient populations.

Contribution to Investigating Structure-Metabolism Relationships of Cabotegravir Analogues and Derivatives

During the lead optimization phase of drug discovery, medicinal chemists synthesize numerous analogues of a parent compound to improve its efficacy, safety, or pharmacokinetic properties. Understanding how small changes in molecular structure affect metabolism is key to designing better drugs. This is known as investigating structure-metabolism relationships (SMR).

This compound plays a vital supporting role in these studies. When a series of new Cabotegravir analogues are incubated in metabolic systems (e.g., liver cells), this compound can be used as an internal standard to accurately quantify the formation of the 24-hydroxy metabolite for each analogue. By comparing the rate and extent of this specific metabolic transformation across the series of structurally diverse compounds, researchers can deduce which molecular features promote or hinder 24-hydroxylation. This detailed quantitative data helps build predictive models that link chemical structure to metabolic stability, guiding the design of new derivatives with more desirable metabolic profiles.

Support for Preclinical Drug-Drug Interaction Studies Involving Metabolic Pathways

Preclinical DDI studies are essential for predicting these risks. In in vitro experiments using human liver microsomes or hepatocytes, researchers assess the potential of new chemical entities to interfere with the metabolism of co-administered drugs. In this context, this compound would be an indispensable tool for investigating interactions involving the formation of 24-Hydroxy Cabotegravir. By using the parent drug Cabotegravir as the substrate and this compound as the internal standard, the rate of 24-Hydroxy Cabotegravir formation can be precisely measured in the presence and absence of a potential interacting drug. A significant decrease in metabolite formation would indicate enzymatic inhibition, while an increase could suggest induction.

Table 2: Example Data from an In Vitro DDI Inhibition Study

This table illustrates how data from a preclinical study might be presented, showing the effect of a hypothetical inhibitor on the formation of 24-Hydroxy Cabotegravir. The accurate quantification enabled by this compound is critical for calculating the IC₅₀ value.

Inhibitor Concentration (µM)Rate of 24-Hydroxy Cabotegravir Formation (pmol/min/mg protein)% Inhibition
0 (Control)105.20%
0.191.413.1%
1.054.847.9%
10.012.188.5%
100.03.596.7%

This information is crucial for regulatory submissions and for providing clinical guidance on the safe co-administration of Cabotegravir with other medications. musechem.comchemicalsknowledgehub.com

Future Research Directions and Unaddressed Questions Pertaining to 24 Hydroxy Cabotegravir D3

Elucidation of Additional Biotransformation Enzymes and Potential Novel Metabolic Pathways

The primary metabolism of the parent compound, Cabotegravir (B606451), is dominated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A9. researchgate.netnih.gov However, the formation of hydroxylated metabolites suggests the involvement of other enzyme systems, likely Cytochrome P450 (CYP) monooxygenases. researchgate.netmdpi.com While in vitro studies have indicated that Cabotegravir does not significantly inhibit or induce major CYP enzymes, its own metabolism may involve minor pathways mediated by these enzymes. researchgate.netnih.gov Research has suggested that CYP3A4, 2D6, 2B6, and 1A2 may produce mono-oxygenated metabolites of Cabotegravir. researchgate.net

A crucial area of future research is the precise identification of the enzymes responsible for the formation of 24-Hydroxy Cabotegravir. Furthermore, the introduction of deuterium (B1214612) at a specific site could alter the metabolic profile, a phenomenon known as metabolic switching. plos.orgresearchgate.net The deuterium-carbon bond is significantly stronger than a protium-carbon bond, which can slow down metabolism at the site of deuteration. nih.gov This kinetic isotope effect could potentially shunt the metabolism of 24-Hydroxy Cabotegravir-d3 towards novel or previously minor metabolic pathways.

Future investigations should aim to:

Identify the specific CYP or other oxidoreductase enzymes responsible for the 24-hydroxylation of Cabotegravir.

Determine whether this compound undergoes further metabolism (e.g., glucuronidation, sulfation, or further oxidation) and identify the enzymes involved.

Investigate whether the deuterium substitution in this compound leads to the formation of unique metabolites not seen with the non-deuterated analogue.

Research Question Proposed Experimental Approach Key Enzymes to Investigate
Which enzymes form 24-Hydroxy Cabotegravir?Incubation with a panel of recombinant human CYP and UGT enzymes.CYP3A4, CYP2D6, CYP2B6, CYP1A2, other CYPs.
Does deuteration alter subsequent metabolism?Comparative incubation of 24-Hydroxy Cabotegravir and this compound with human liver microsomes.UGTs (e.g., UGT1A1, UGT1A9, UGT2B7), SULTs.
Are novel metabolic pathways introduced?Metabolite profiling in various in vitro and in vivo systems.All major Phase I and Phase II enzymes.

Development of Advanced Computational Models for Predicting Hydroxylation Sites and Metabolic Fate

Computational, or in silico, modeling is an increasingly vital tool in drug discovery and development for predicting the metabolic fate of new chemical entities. alfa-chemistry.com Advanced computational models can predict pharmacokinetic simulations, understand how deuterium affects bond strength, and evaluate multiple substitution scenarios. alfa-chemistry.com For a molecule like Cabotegravir, physiologically-based pharmacokinetic (PBPK) models have already been developed to predict dosing strategies in various populations, including children and adolescents. nih.govnih.gov

However, the specific impact of deuteration on hydroxylation and subsequent metabolic events presents a complex challenge for existing models. Future research should focus on developing and refining computational tools that can accurately predict:

The most probable sites of hydroxylation on the Cabotegravir molecule.

The kinetic isotope effect of deuterium substitution at specific positions on the rates of metabolism by various enzymes.

Changes in metabolic pathways ("metabolic switching") resulting from deuteration. researchgate.net

The absorption, distribution, metabolism, and excretion (ADME) properties of deuterated metabolites like this compound.

These models would need to integrate quantum mechanics to calculate bond energies with molecular dynamics simulations of enzyme-substrate interactions to provide a holistic prediction of metabolic fate. alfa-chemistry.com

Exploration of Novel Analytical Platforms for Enhanced Metabolite Profiling and Quantitation

The accurate identification and quantification of drug metabolites, especially those present at low concentrations in complex biological matrices, requires highly sensitive and specific analytical techniques. bioanalysis-zone.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a cornerstone for this work, with tandem mass spectrometry (MS/MS) offering enhanced selectivity. nih.govijprajournal.comqub.ac.uk

Future research on this compound will necessitate the use and further development of novel analytical platforms. Key areas for exploration include:

High-Resolution Mass Spectrometry (HR-MS): Techniques like Quadrupole Time-of-Flight (Q-TOF) MS provide superior mass accuracy, enabling the confident identification of unknown metabolites from background matrix components. bioanalysis-zone.com

Ion Mobility Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, providing an additional dimension of separation that can resolve isobaric metabolites which cannot be distinguished by mass alone. benthamscience.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides unparalleled structural information, making it invaluable for the unambiguous identification of novel metabolite structures without the need for synthetic standards. jocpr.com

Integrated Platforms: The combination of multiple analytical techniques, such as LC-NMR-MS, can provide comprehensive data, leveraging the strengths of each method for robust metabolite identification. benthamscience.com

Analytical Platform Primary Application for this compound Anticipated Benefit
UHPLC-HR-MS (e.g., Q-TOF)Profiling and identification of unknown metabolites in in vitro and in vivo samples.High sensitivity and mass accuracy for formula determination. bioanalysis-zone.com
LC-MS/MSQuantitative analysis of this compound in pharmacokinetic studies.High selectivity and sensitivity for trace-level quantification. nih.govijprajournal.com
Ion Mobility MSSeparation of this compound from potential isomeric metabolites.Enhanced resolution of complex metabolite mixtures. benthamscience.com
High-Field NMRUnambiguous structure elucidation of novel or unexpected metabolites.Definitive structural information. jocpr.com

Strategic Design Principles for Deuterated Drug Candidates Based on Metabolic Insights

The deliberate substitution of hydrogen with deuterium has become a recognized strategy in medicinal chemistry to improve the pharmacokinetic and metabolic profiles of drugs. nih.govresearchgate.net This approach can lead to reduced clearance, prolonged half-life, and potentially lower toxicity by decreasing the formation of reactive metabolites. nih.gov

Studying the metabolic fate of this compound can provide invaluable insights for the design of future deuterated drug candidates. By understanding how deuteration at a specific position affects the activity of metabolic enzymes, researchers can develop strategic principles for drug design. nih.gov Future research in this area should focus on:

Correlating the position of deuterium substitution with changes in metabolic rate and pathway selection.

Using data from the metabolism of this compound to inform the design of next-generation integrase inhibitors with optimized metabolic stability.

Investigating whether deuteration can be used to selectively block the formation of undesirable metabolites while preserving or enhancing the formation of active or non-toxic ones.

The ultimate goal is to move from a trial-and-error approach to a more predictive and rational design of deuterated drugs, leveraging a deep understanding of enzyme mechanisms and kinetic isotope effects. plos.org

Role of this compound in Comparative Drug Metabolism Studies across Species

Preclinical animal models are essential for predicting drug metabolism and pharmacokinetics in humans. Studies have shown that the primary metabolite of Cabotegravir, a glucuronide conjugate, is the same in humans, mice, rats, and monkeys, which supports the use of these species in preclinical development. tandfonline.comnih.gov

This compound can serve as a valuable tool in more nuanced comparative metabolism studies. By administering this specific metabolite to different species, researchers can investigate species-specific differences in secondary metabolic pathways (i.e., the metabolism of a metabolite). This is particularly important as the enzymes responsible for these secondary pathways may differ in expression or activity across species. Such studies would help to:

Refine the selection of the most appropriate animal model for predicting the complete metabolic profile of Cabotegravir and related compounds in humans.

Understand potential species differences in the formation of unique or disproportionate metabolites, which is a key consideration in safety testing.

Validate in silico models designed to predict cross-species metabolism.

Investigation of Stereoisomeric Metabolism and Disposition for Hydroxylated Products

Chirality plays a critical role in pharmacology and drug metabolism, as enzymes are chiral and can interact differently with the stereoisomers of a drug. nih.govresearchgate.net The Cabotegravir molecule contains chiral centers. drugbank.com The introduction of a hydroxyl group at the 24-position can potentially create a new chiral center, leading to the formation of diastereomers.

It is crucial to investigate the stereoselective aspects of this compound's metabolism and disposition. Unaddressed questions that form the basis for future research include:

Is the enzymatic hydroxylation of Cabotegravir stereoselective, leading to the preferential formation of one stereoisomer of 24-Hydroxy Cabotegravir?

Do subsequent metabolic enzymes act stereoselectively on the different isomers of this compound?

Do the individual stereoisomers have different pharmacokinetic profiles (e.g., clearance, volume of distribution) or pharmacological activity?

Q & A

Q. How can researchers validate the structural identity of 24-Hydroxy Cabotegravir-d3 in synthetic samples?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy to confirm the deuterium substitution at the C24 position, comparing spectral data with non-deuterated analogs.
  • Employ high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic purity (e.g., distinguishing d3 from d0/d1 variants) .
  • Cross-reference retention times and fragmentation patterns via liquid chromatography-tandem mass spectrometry (LC-MS/MS) against established reference standards .

Q. What experimental protocols are recommended for assessing the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

  • Incubate the compound with human liver microsomes (HLMs) under controlled pH (7.4) and temperature (37°C), using NADPH as a cofactor .
  • Monitor depletion kinetics via time-course sampling (e.g., 0, 5, 15, 30, 60 minutes) and quantify metabolites using LC-MS/MS.
  • Calculate intrinsic clearance (CLint) using the in vitro half-life method and validate reproducibility across triplicate runs .

Q. How should researchers address variability in pharmacokinetic (PK) data for this compound across in vivo studies?

Methodological Answer:

  • Apply mixed-effects modeling to account for intersubject variability in bioavailability and clearance rates.
  • Stratify data by covariates such as CYP3A4/CYP2C8 genotype status (critical for hydroxylation pathways) and hepatic/renal function .
  • Validate findings using bootstrap resampling to assess confidence intervals for PK parameters (e.g., AUC, Cmax) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzyme inhibition profiles of this compound?

Methodological Answer:

  • Conduct time-dependent inhibition (TDI) assays to differentiate reversible vs. irreversible binding to CYP isoforms (e.g., CYP3A4, CYP2C8).
  • Use chemical inhibition controls (e.g., ketoconazole for CYP3A4) to isolate contributions of specific enzymes .
  • Perform kinetic modeling (e.g., Ki and Kinact calculations) to quantify inhibitory potency and reconcile discrepancies across studies .

Q. How can researchers design experiments to elucidate the role of this compound in drug-drug interactions (DDIs)?

Methodological Answer:

  • Employ a PBPK (physiologically based pharmacokinetic) model incorporating enzyme kinetics, protein binding, and tissue distribution data.
  • Validate predictions via in vitro transporter inhibition assays (e.g., OATP1B1/1B3, P-gp) and in vivo crossover studies with probe substrates (e.g., midazolam for CYP3A4) .
  • Apply the FDA DDI guidance framework to assess clinical relevance of observed interactions .

Q. What advanced analytical techniques improve detection limits for trace metabolites of this compound in biological matrices?

Methodological Answer:

  • Optimize microextraction by packed sorbent (MEPS) or solid-phase microextraction (SPME) to enhance recovery from plasma/urine.
  • Use derivatization protocols (e.g., trimethylsilylation) for volatile metabolite analysis via gas chromatography (GC-MS).
  • Implement data-independent acquisition (DIA) modes on high-resolution mass spectrometers (e.g., Q-TOF) for untargeted metabolomics .

Methodological Frameworks for Research Design

How to formulate hypothesis-driven research questions on this compound using FINER criteria?

Guidance:

  • Feasible : Ensure access to deuterated analogs and validated assays (e.g., CYP phenotyping kits).
  • Novel : Investigate understudied pathways (e.g., extrahepatic metabolism in gut microbiota).
  • Ethical : Adhere to in vitro models before progressing to animal/human trials .

Q. What statistical approaches address non-linear pharmacokinetics of this compound?

Guidance:

  • Fit data to compartmental models (e.g., two-compartment with first-order absorption) using software like NONMEM or Monolix.
  • Apply Bayesian hierarchical models to pool data from heterogeneous studies while preserving study-specific variability .

Data Presentation and Reproducibility

Q. How to ensure reproducibility in synthesizing this compound?

Checklist:

  • Document reaction conditions (solvent purity, catalyst lot numbers, deuterium source).
  • Include NMR/HRMS spectra in appendices with peak assignments .
  • Share synthetic protocols via repositories like Zenodo or ChemRxiv .

Q. What metadata is critical for publishing this compound research?

Requirements:

  • Experimental Section : Detailed LC-MS/MS parameters (column type, gradient, ionization mode).
  • Supplementary Data : Raw kinetic curves, inhibition curves, and statistical analysis code (R/Python scripts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.